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Compound of Interest

Compound Name: 4-lodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843

Morristown, NJ — December 27, 2025 — 4-lodo-5-methyl-3-phenylisoxazole is a highly
functionalized heterocyclic compound that has emerged as a crucial building block for the
synthesis of complex organic molecules. Its unique structural features, particularly the
presence of a reactive iodine atom on the isoxazole core, make it an ideal substrate for a
variety of cross-coupling reactions. This attribute has positioned it as a valuable intermediate in
the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and
anticancer therapies, as well as in materials science.[1]

The isoxazole moiety itself is a key pharmacophore found in numerous biologically active
compounds. The strategic placement of the iodo, methyl, and phenyl groups on the isoxazole
ring of this building block provides a versatile platform for chemists to introduce molecular
diversity and construct intricate molecular architectures.

Applications in Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the isoxazole ring is the key to the synthetic utility
of this building block. It readily participates in palladium-catalyzed cross-coupling reactions,
enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the
straightforward introduction of a wide array of functional groups, leading to the generation of
diverse chemical libraries for drug discovery and materials science research.

Suzuki-Miyaura Coupling

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1305843?utm_src=pdf-interest
https://www.benchchem.com/product/b1305843?utm_src=pdf-body
https://www.chemimpex.com/products/25866
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds
between an organohalide and an organoboron compound. 4-lodo-5-methyl-3-
phenylisoxazole is an excellent substrate for this reaction, allowing for the synthesis of 4-aryl-
5-methyl-3-phenylisoxazoles. These products are of significant interest as they are structural
analogs of known bioactive molecules, including cyclooxygenase-2 (COX-2) inhibitors like
Celecoxib.
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Suzuki-Miyaura Coupling Workflow

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
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Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an aryl or vinyl halide. Utilizing 4-iodo-5-methyl-3-phenylisoxazole in this reaction
provides a direct route to 4-alkynyl-5-methyl-3-phenylisoxazoles. These alkynylated isoxazoles
are valuable intermediates that can undergo further transformations, such as click chemistry or
cyclization reactions, to generate a variety of heterocyclic systems. Studies on analogous 3,5-
disubstituted-4-iodoisoxazoles have demonstrated high yields (up to 98%) in Sonogashira
couplings.[2][3]
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Sonogashira Coupling Workflow

Table 2: Representative Quantitative Data for Sonogashira Coupling of 3,5-Disubstituted-4-
iodoisoxazoles

Entry Alkyne Catalyst Base Solvent Yield (%)
Phenylacetyl Pd(PPhs)2Cl
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Heck Coupling
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The Heck reaction is a versatile method for the arylation of alkenes. 4-lodo-5-methyl-3-
phenylisoxazole can be coupled with various alkenes to produce 4-vinyl-5-methyl-3-
phenylisoxazoles. These vinylated products serve as important precursors for further
functionalization, including polymerization and metathesis reactions.
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Heck Reaction Workflow

Table 3: Representative Quantitative Data for Heck Coupling

Entry Alkene Catalyst Ligand Base Solvent Yield (%)
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Acrylonitril PdCIz(PPh
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e 3)2

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1305843?utm_src=pdf-body
https://www.benchchem.com/product/b1305843?utm_src=pdf-body
https://www.benchchem.com/product/b1305843?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Application in the Synthesis of Bioactive Molecules

The functionalized isoxazoles derived from 4-iodo-5-methyl-3-phenylisoxazole are of
significant interest in medicinal chemistry. The isoxazole scaffold is present in a number of
approved drugs and is known to interact with a variety of biological targets.

Anti-inflammatory Agents (COX-2 Inhibitors)

A prominent application of this building block is in the synthesis of analogs of Celecoxib, a
selective COX-2 inhibitor used to treat pain and inflammation. The 3-phenylisoxazole core
mimics the central ring of Celecoxib. By utilizing Suzuki-Miyaura coupling, various aryl groups
can be introduced at the 4-position to explore the structure-activity relationship (SAR) and
develop novel COX-2 inhibitors with potentially improved efficacy and side-effect profiles.

Arachidonic Acid

Prostaglandins (PGE2)
(Inflammation, Pain)
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Inhibition of the COX-2 Pathway

Anticancer Agents (Kinase Inhibitors)

The isoxazole scaffold is also a feature of several kinase inhibitors used in cancer therapy.
Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark
of many cancers. By employing cross-coupling reactions, various substituents can be attached
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to the 4-position of the isoxazole ring to create libraries of compounds for screening against
different kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in cancer cell
proliferation and survival.[4]

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:

¢ To a dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-iodo-5-methyl-
3-phenylisoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as
potassium carbonate (2.0 equiv.).

e Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a4, 0.05 equiv.).

e Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

¢ Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by
thin-layer chromatography (TLC).

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the crude product by column
chromatography on silica gel.

General Procedure for Sonogashira Coupling:

e To a dried Schlenk flask under an inert atmosphere, add 4-iodo-5-methyl-3-
phenylisoxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPhs)2Clz, 0.05 equiv.), and
the copper(l) co-catalyst (e.g., Cul, 0.1 equiv.).

e Add the degassed solvent (e.g., a mixture of THF and DMF) and a base such as
triethylamine (2.0 equiv.).

o Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
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Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.

After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

Wash the filtrate with saturated aqueous ammonium chloride and brine.

Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Heck Coupling:

In a sealed tube under an inert atmosphere, combine 4-iodo-5-methyl-3-phenylisoxazole
(1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)z, 0.1 equiv.), a
phosphine ligand (e.g., PPhs, 0.2 equiv.), and a base (e.qg., triethylamine, 2.0 equiv.).

e Add the anhydrous solvent (e.g., acetonitrile or DMF).
o Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

» After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove
insoluble salts.

o Wash the filtrate with water and brine.

o Dry the organic phase, remove the solvent in vacuo, and purify the residue by column
chromatography.

Conclusion

4-lodo-5-methyl-3-phenylisoxazole has proven to be a valuable and versatile building block
in modern organic synthesis. Its ability to readily undergo a range of cross-coupling reactions
provides a straightforward and efficient means to access a wide variety of highly substituted
isoxazole derivatives. These products are of significant interest in the fields of medicinal
chemistry and materials science, with demonstrated potential in the development of new anti-
inflammatory and anticancer agents. The protocols and data presented herein provide a
foundation for researchers to explore the full synthetic potential of this important chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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